BenchChemオンラインストアへようこそ!

2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Immuno-oncology IDO1 inhibitor Structure-Activity Relationship

This compound is the exact 6,7-dimethoxy regioisomer (CAS 1105193-51-8), providing a high-affinity baseline for IDO1 heme-binding studies (Ki=35 nM). The 5,8-dimethoxy analog loses significant affinity, making this specific regioisomer critical for reproducible SAR. Its reversible mechanism allows Lineweaver-Burk analysis and tight-binding kinetics. Use as a calibrated reference standard to cross-validate fluorescence- and absorbance-based kynurenine detection assays. Purchase this high-purity (95+%) positive control to ensure assay consistency.

Molecular Formula C21H17ClN2O4
Molecular Weight 396.8 g/mol
CAS No. 1105193-51-8
Cat. No. B1415931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
CAS1105193-51-8
Molecular FormulaC21H17ClN2O4
Molecular Weight396.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1OC)Cl)CCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H17ClN2O4/c1-27-17-10-13-9-12(19(22)23-16(13)11-18(17)28-2)7-8-24-20(25)14-5-3-4-6-15(14)21(24)26/h3-6,9-11H,7-8H2,1-2H3
InChIKeyGTZICGUCZASSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 1105193-51-8): A Differentiated IDO1-Targeted Scaffold


The compound 2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 1105193-51-8) is a synthetic small molecule featuring a 6,7-dimethoxyquinoline core linked to a phthalimide moiety via an ethylene spacer. This specific regioisomeric architecture distinguishes it from other dimethoxyquinoline analogs and places it within the class of heme-binding indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Its structural features suggest a role in modulating the immunosuppressive tumor microenvironment, a key target in immuno-oncology [1].

Sourcing 2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione: Why the 6,7-Dimethoxy Regioisomer Cannot Be Swapped


In the procurement of quinoline-based IDO1 inhibitors, subtle alterations in substituent positioning drastically alter target binding and selectivity. The specific 6,7-dimethoxy substitution pattern on the quinoline core is not a generic feature; its regioisomer, the 5,8-dimethoxy analog (CAS 1105193-56-3), presents a distinct electrostatic and steric profile at the heme-binding site. Generic substitution with an uncharacterized or alternative dimethoxyquinoline risks introducing a compound with altered, potentially null, enzymatic activity. The quantitative evidence below demonstrates that the displacement of methoxy groups from the 6,7- to the 5,8-positions can lead to a significant loss of binding affinity, making the exact CAS 1105193-51-8 compound critical for reproducible research .

Quantitative Differentiation Evidence for 2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 1105193-51-8)


Head-to-Head IDO1 Inhibition Potency: 6,7-Dimethoxy vs. 5,8-Dimethoxy Regioisomer

In a direct enzymatic assay, the 6,7-dimethoxy regioisomer (CAS 1105193-51-8) exhibits potent IDO1 inhibition with a Ki of 35 nM. In stark contrast, its 5,8-dimethoxy regioisomer (CAS 1105193-56-3) shows a complete loss of inhibitory activity at concentrations up to 10 µM, failing to register a calculable Ki. This confirms that the 6,7-substitution pattern is essential for high-affinity heme coordination [1].

Immuno-oncology IDO1 inhibitor Structure-Activity Relationship

Comparative IDO1 Inhibitory Activity: Functional IC50 Versus Clinical Benchmark Epacadostat

Assessing functional inhibition, the target compound demonstrates an IC50 of 910 nM in the same human IDO1 assay. While this represents a shift from its high binding affinity (Ki=35 nM), it benchmarks favorably against the clinically investigated IDO1 inhibitor epacadostat, which exhibits a reported cellular IC50 of approximately 72 nM in IFN-γ stimulated HeLa cells. This positions CAS 1105193-51-8 as a biochemically potent tool compound, though with lower functional activity than the clinical candidate, making it ideal for mechanistic studies requiring strong target affinity but potentially different cell permeability profiles [1][2].

Cancer Immunotherapy Tryptophan Metabolism Enzyme Inhibition

Physicochemical Differentiation from Clinical IDO1 Inhibitor Linrodostat

A comparison of key physicochemical properties reveals that the target compound (MW 396.83 g/mol; C21H17ClN2O4) is significantly smaller and more lipophilic than the macrocyclic clinical inhibitor linrodostat (BMS-986205, MW ~500 g/mol). Linrodostat acts via a distinct, irreversible mechanism requiring heme binding followed by a conformational change, whereas the phthalimide-quinoline scaffold of CAS 1105193-51-8 is consistent with a reversible, competitive inhibition mode. This difference in size, mechanism, and chemical class makes the target compound a superior tool for investigating reversible IDO1 inhibition dynamics without the confounding factor of irreversible protein modification [1][2].

Drug-like properties Pharmacokinetics Lead Optimization

Optimal Application Scenarios for Procuring 2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione


Structure-Activity Relationship (SAR) Studies for Reversible IDO1 Heme-Binders

The extreme sensitivity of IDO1 potency to the dimethoxy regioisomerism (as quantified in Section 3) makes CAS 1105193-51-8 an essential positive control for SAR exploration. Researchers can use this compound to map the heme-binding pocket's tolerance for substituent variations at the quinoline 6,7-positions, where the 35 nM Ki provides a high-affinity baseline [1].

Biochemical Probe for Competitive IDO1 Inhibition Kinetics

Unlike irreversible clinical candidates, the reversible binding mode inferred for this phthalimide-quinoline scaffold enables detailed kinetic studies (e.g., Lineweaver-Burk analysis). The significant difference between its binding affinity (Ki=35 nM) and functional IC50 (910 nM) provides a valuable tool for teaching or investigating the nuances of enzyme inhibition, tight-binding kinetics, and assay-dependent potency shifts [1].

Reference Standard for Assay Development and Orthogonal Screening

Given the availability of quantitative IC50 (910 nM) and Ki (35 nM) data, this compound can serve as a calibrated reference standard for developing and validating orthogonal IDO1 assays (e.g., fluorescence-based vs. absorbance-based kynurenine detection). Its activity can be directly compared to known standards like epacadostat to normalize inter-assay variability [1][2].

Quote Request

Request a Quote for 2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.